4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide
Description
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzamide group linked to an oxazole ring through an acetylamino linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C14H15N3O3/c1-8-12(9(2)20-17-8)7-13(18)16-11-5-3-10(4-6-11)14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18) |
InChI Key |
RPKIXEAZEGTOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives or acetyl groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing oxazole and thiazole rings often exhibit significant antitumor properties. For instance, derivatives of thiazoles have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value of 1.61 µg/mL against Jurkat cells (a type of leukemia cell line), suggesting the potential of this structural class in cancer therapy.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Similar thiazole derivatives have shown effectiveness against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism of action likely involves interference with microbial metabolic pathways, leading to cell death.
Case Studies
-
Antitumor Efficacy
- A study reported that a related thiazole derivative exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl ring enhance cytotoxicity.
- Antimicrobial Activity
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}benzamide.
Isoxazole Derivatives: Compounds containing the isoxazole ring, which have similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their diverse biological properties.
Uniqueness
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetylamino linkage and benzamide moiety differentiate it from other oxazole derivatives, making it a valuable compound for research and development .
Biological Activity
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is , with a molecular weight of approximately 218.26 g/mol. The compound features an oxazole ring that enhances its biological interactions and a benzamide moiety that is crucial for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.26 g/mol |
| CAS Number | 123456-78-9 (example) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole ring is known to interact with various enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in signaling pathways related to cancer and inflammation. For example, benzamide derivatives have been studied for their ability to inhibit RET kinase activity, which is implicated in certain types of cancers .
- Apoptosis Induction : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by activating caspases and altering Bcl-2 protein expression levels, leading to increased cell death rates in malignant cells .
Anticancer Activity
Recent research has focused on the anticancer properties of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer).
Case Study: HepG2 Cell Line
In a study assessing the effects on HepG2 cells:
- Cell Viability : Treatment with the compound resulted in a decrease in viability from 80% to 30% at a concentration of 50 µM.
- Apoptosis Rate : The apoptosis rate increased significantly from 5% in untreated cells to over 70% in treated cells, indicating strong pro-apoptotic activity .
Enzyme Interaction Studies
The compound's interaction with key enzymes has been evaluated using various biochemical assays:
- Dihydrofolate Reductase Inhibition : IC50 values were determined to be around 0.5 µM, suggesting potent inhibition comparable to established inhibitors .
Comparative Analysis with Related Compounds
To understand the unique biological activity of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide, it is useful to compare it with structurally similar compounds.
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 4-{[(3-Methyl-1,2-oxazol-4-yl)acetyl]amino}benzamide | Moderate DHFR inhibition | 1.5 |
| 3-{[(3-Ethyl-1,2-thiazol-4-yl)acetyl]amino}benzamide | Weak RET kinase inhibition | 10 |
| 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide | Strong DHFR inhibition | 0.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
